BROMOCRIPTINE MESYLATE

Description

Historical Perspectives in Chemical and Pharmacological Discovery

The discovery of bromocriptine (B1667881) is rooted in the extensive research on ergot alkaloids conducted at Sandoz Pharmaceuticals in Switzerland. nih.govwikipedia.org This line of inquiry began with Arthur Stoll, who successfully isolated ergotamine from the ergot fungus (Claviceps purpurea) in 1918. nih.gov This foundational work on the chemistry of ergot alkaloids paved the way for future discoveries. nih.gov

Scientists at Sandoz discovered bromocriptine in 1965, with the first publication appearing in 1968. wikipedia.org The chemical development involved the semi-synthetic modification of a natural ergot alkaloid, α-ergocryptine. wikipedia.orgnih.govwikipedia.org The synthesis process involves the specific bromination of α-ergocryptine at the second position of its indole (B1671886) nucleus. nih.gov This resulting compound, 2-bromo-α-ergocryptine, is then transformed into its methanesulfonate (B1217627) salt to yield bromocriptine mesylate, which was first marketed under the brand name Parlodel. wikipedia.orgnih.gov

Pharmacological investigations quickly identified its primary mechanism of action: a potent inhibition of prolactin secretion from the anterior pituitary gland. aapharma.cafda.gov Early studies demonstrated that this effect was due to its direct stimulation of dopamine (B1211576) D2 receptors on pituitary lactotrophs. nih.govaapharma.ca Concurrently, researchers recognized its potential in neurology. Given that Parkinson's disease is characterized by a dopamine deficiency, bromocriptine's ability to directly stimulate dopamine receptors in the corpus striatum positioned it as a significant subject of research for this condition. nih.govfda.gov Unlike other agonists, it was noted to have mixed agonist-antagonist properties at these receptors. nih.gov

Historical Milestones of this compound

| Year | Milestone | Significance |

|---|---|---|

| 1918 | Isolation of Ergotamine by Arthur Stoll at Sandoz. nih.gov | Laid the scientific groundwork for the isolation and modification of other ergot alkaloids. |

| 1965 | Discovery of Bromocriptine at Sandoz. wikipedia.org | Identification of a new semi-synthetic ergot derivative with potential pharmacological activity. |

| 1968 | First scientific publication on Bromocriptine. wikipedia.org | Introduction of the compound to the broader scientific community. |

| 1973 | U.S. patents issued for the preparation of bromocriptine and its mesylate salt. google.com | Formalized the synthesis process for commercial and research development. |

| 1975 | Approved for medical use. wikipedia.org | Marked its entry into clinical practice, initially for hyperprolactinemia and Parkinson's disease. |

| 2009 | FDA approval of a quick-release formulation for Type 2 Diabetes. wikipedia.orgnih.gov | Expanded its research and therapeutic applications into metabolic diseases. |

Significance in Contemporary Pharmaceutical Research

This compound continues to be a valuable compound in modern pharmaceutical research, serving both as a therapeutic agent and a research tool to probe dopaminergic systems. Its significance spans several key areas:

Metabolic Diseases: A major focus of contemporary research is on a quick-release (QR) formulation of bromocriptine for the treatment of type 2 diabetes. nih.govnih.gov This formulation was approved by the U.S. FDA in 2009. wikipedia.org Research suggests its mechanism is novel, involving the resetting of abnormally elevated hypothalamic drive for increased plasma glucose, triglycerides, and free fatty acids. nih.govdiabetesjournals.org Timed administration shortly after waking is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone, leading to reduced hepatic glucose production. diabetesjournals.orgijnrd.org Clinical studies have demonstrated its efficacy in improving glycemic control.

Key Research Findings for Bromocriptine in Type 2 Diabetes

| Finding | Details | Reference |

|---|---|---|

| Glycemic Control | Lowers glycated hemoglobin (HbA1c) by 0.4% to 1.2% as monotherapy or in combination with other agents. | nih.govnih.gov |

| Cardiovascular Outcomes | A 52-week, placebo-controlled study demonstrated a 40% reduction in a composite cardiovascular endpoint. | diabetesjournals.org |

| Lipid Metabolism | Reduces plasma triglyceride and free fatty acid (FFA) concentrations. | diabetesjournals.orgnih.gov |

| Mechanism of Action | Acts centrally to reset circadian rhythms of hypothalamic dopamine and serotonin, improving insulin (B600854) resistance. | nih.govnih.gov |

Neuroprotection: There is a growing body of research investigating the neuroprotective properties of bromocriptine. nih.govcore.ac.uk Studies suggest it can protect neurons from damage through mechanisms beyond its primary dopamine receptor agonism. Research indicates it acts as a potent free radical scavenger and stimulates the brain's natural antioxidant mechanisms. nih.govnih.gov In experimental models, bromocriptine has been shown to protect against neuronal damage induced by toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and in models of cerebral ischemia. nih.govcore.ac.uknih.gov This research opens up potential avenues for its study in neurodegenerative disorders.

Endocrinology and Neurology: Bromocriptine remains a cornerstone in the study and management of hyperprolactinemia, where it effectively normalizes prolactin levels and can lead to the regression of pituitary adenomas. nih.govresearchgate.net In Parkinson's disease research, it serves as a benchmark dopamine agonist, often used in comparative studies to evaluate newer treatments and to investigate strategies for delaying motor complications associated with long-term levodopa (B1675098) therapy. cambridge.orgcochrane.org

Novel Research and Formulations: Contemporary research is also exploring novel applications and delivery systems for this compound. Studies are investigating its potential use in other conditions like peripartum cardiomyopathy. nih.gov Furthermore, to overcome its low oral bioavailability, researchers are developing advanced drug delivery systems, such as self-nanoemulsifying drug delivery systems and chitosan-coated nanoparticles for direct nose-to-brain delivery, which could enhance its therapeutic efficacy in central nervous system disorders. uobaghdad.edu.iqbohrium.commdpi.com Functional magnetic resonance imaging (fMRI) studies are also being used to better understand its effects on cortical activity and cognitive processes. nih.gov

Pharmacological Profile: Receptor Interactions

| Receptor Family | Receptor Subtype | Activity |

|---|---|---|

| Dopamine | D2 | Partial Agonist wikipedia.org |

| D1 | Antagonist aapharma.ca | |

| Serotonin | 5-HT1A | Agonist drugbank.com |

| 5-HT2A | Agonist wikipedia.org | |

| 5-HT2B | Partial Agonist wikipedia.org | |

| Adrenergic | Alpha (α) | Agonist/Inverse Agonist (subtype dependent) wikipedia.org |

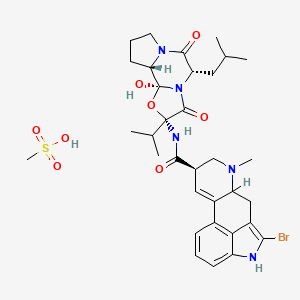

Structure

3D Structure of Parent

Properties

IUPAC Name |

(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-JGYCFGIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Receptor Pharmacology of Bromocriptine Mesylate

Dopamine (B1211576) Receptor Agonist and Antagonist Properties

Bromocriptine's primary mechanism of action involves the direct stimulation of dopamine receptors. patsnap.com It is characterized as a potent dopamine D2 receptor agonist. youtube.com While its principal activity is agonistic, particularly at the D2 receptor subfamily, it also demonstrates some antagonist activity at the D1 receptor. nih.gov This dual characteristic contributes to its specific pharmacological effects.

D2 Receptor Subfamily Interactions (D2, D3, D4)

Bromocriptine (B1667881) demonstrates a strong affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. drugbank.com These receptors are the primary targets for the therapeutic actions of dopaminergic antiparkinsonian agents. drugbank.com Bromocriptine acts as a potent agonist at D2 and D3 receptors, while its interaction with the D4 receptor is reported as inactivation. drugbank.commedchemexpress.com Its binding affinity is highest for the D2 and D3 receptors, with significantly lower affinity for the D4 receptor. abcam.comabcam.cn

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D2 | ~8 |

| D3 | ~5 |

| D4 | ~290 |

| D1 | ~440 |

| D5 | ~450 |

Research confirms that bromocriptine is a selective agonist for both D2 and D3 dopamine receptors. tocris.comrndsystems.com Functional studies have further elucidated this selectivity, indicating that bromocriptine displays a 10-fold functional selectivity favoring the D2 receptor over the D3 receptor. nih.gov This preferential activity at the D2 receptor is a key aspect of its pharmacological profile.

The D2 receptor exists in two primary isoforms, a long form (D2L) and a short form (D2S), which are generated by alternative splicing. nih.gov Bromocriptine is capable of activating both of these isoforms. tocris.comrndsystems.com The two isoforms have distinct primary locations and functions; D2L is predominantly found at postsynaptic sites, while D2S mainly serves as a presynaptic autoreceptor. researchgate.net The efficacy of bromocriptine is linked to the expression of these isoforms, with resistance to therapy in some prolactinomas being associated with a decreased expression of both D2S and D2L. nih.gov

| D2 Isoform | EC50 (nM) |

|---|---|

| D2L | 0.10-0.12 |

| D2S | 4.4 |

A crucial element of bromocriptine's mechanism, particularly in the context of movement disorders, is the stimulation of postsynaptic D2 receptors. drugbank.com This postsynaptic D2 stimulation is considered primarily responsible for the antiparkinsonian effects of dopamine agonists. drugbank.com The activation of the postsynaptic D2L isoform, in particular, is consistent with this mechanism. researchgate.net By directly stimulating these postsynaptic receptors in the striatum, bromocriptine mimics the effect of dopamine. nih.gov

The nigrostriatal pathway, a critical brain circuit for motor control, is significantly impacted by the loss of dopaminergic neurons in Parkinson's disease. drugbank.compatsnap.com Bromocriptine exerts its therapeutic effect by acting directly on this pathway. nih.gov It binds to and stimulates the D2 receptors in the striatum that have lost their natural dopaminergic input. nih.gov This stimulation helps to compensate for the diminished dopaminergic activity, leading to an improvement in coordinated muscle activity and attenuation of motor symptoms such as bradykinesia. drugbank.comnih.gov

The secretion of the hormone prolactin from lactotroph cells in the anterior pituitary gland is normally under inhibitory control by dopamine released from the hypothalamus. patsnap.commyendoconsult.com This inhibition is mediated by D2 receptors on the surface of these lactotroph cells. myendoconsult.com Bromocriptine mimics this natural regulation by acting as a potent agonist at these D2 receptors. nih.govmyendoconsult.com This agonistic action inhibits both the synthesis and the secretion of prolactin, thereby reducing circulating prolactin levels. nih.govmyendoconsult.com This mechanism is fundamental to its use in conditions associated with hyperprolactinemia. drugbank.com

D1 Receptor Subfamily Antagonist Properties (D1)

While bromocriptine is primarily characterized by its potent agonism at the D2 dopamine receptor subfamily, it simultaneously exhibits antagonist properties at the D1 receptor subfamily. nih.govfunctionalps.com This dual activity contributes to its unique pharmacological profile. Research indicates that bromocriptine possesses a significantly lower affinity for the D1 receptor compared to its affinity for D2-like receptors. drugbank.commedscape.com

This antagonistic action at D1 receptors is considered clinically significant. For instance, the reduced stimulation of the D1 receptor by bromocriptine has been associated with a lower incidence of dyskinesias (involuntary muscle movements) when compared to other dopamine agonists, such as pergolide, which have a higher affinity for the D1 receptor. drugbank.com

Table 1: Bromocriptine Binding Affinity at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Activity |

|---|---|---|

| D1 | 1659 nM | Antagonist |

| D2 | 12.2 nM | Agonist |

| D3 | 12.2 nM | Agonist |

| D4 | 59.7 nM | Agonist |

| D5 | 1691 nM | Antagonist |

Data sourced from Selleckchem.com

Mixed Agonist/Antagonist Activity at Presynaptic and Postsynaptic Sites

Bromocriptine's action within the dopaminergic system is further nuanced by its differential effects at presynaptic and postsynaptic D2 receptors. It is understood that stimulation of postsynaptic D2 receptors is the primary driver of the antiparkinsonian effects of dopamine agonists. nih.gov Conversely, the stimulation of presynaptic D2 autoreceptors is thought to confer neuroprotective effects. nih.gov

Studies have demonstrated that bromocriptine acts as a potent agonist at presynaptic D2 receptors, which function as autoreceptors to inhibit the release of dopamine. drugbank.com Research on rabbit neostriatal slices revealed that bromocriptine was approximately eight times more potent at inhibiting the evoked overflow of dopamine (a presynaptic effect) than at inhibiting the evoked overflow of acetylcholine (a postsynaptic D2-like receptor effect). drugbank.com This suggests that bromocriptine preferentially activates these presynaptic autoreceptors, an effect that is more pronounced at lower concentrations. nih.govdrugbank.com This mixed activity allows bromocriptine to modulate dopaminergic tone in a complex manner, stimulating postsynaptic receptors while also regulating dopamine release at the presynaptic terminal.

Serotonin Receptor Interactions

5-HT1D Receptor Agonism

Pharmacological binding assays have identified bromocriptine as an agonist at the 5-HT1D receptor. nih.gov Among the serotonin receptors it interacts with, it demonstrates a high binding affinity for this particular subtype. nih.gov

5-HT1A Receptor Agonism

Bromocriptine also functions as an agonist at 5-HT1A receptors. nih.gov This interaction adds another layer to its complex pharmacological actions, as 5-HT1A receptors are widely distributed throughout the central nervous system and are involved in regulating mood and anxiety.

5-HT1B Receptor Agonism

Agonist activity at the 5-HT1B receptor is another feature of bromocriptine's molecular profile. nih.gov It is noteworthy that agonist activity at both 5-HT1B and 5-HT2B receptors by some ergot-derived drugs has been associated with the potential risk of pulmonary fibrosis. medscape.comnih.gov

5-HT2A Receptor Agonism and Inhibition

Bromocriptine acts as an agonist at the 5-HT2A receptor. nih.gov This interaction has been suggested as a potential mechanism for the hallucinogenic side effects observed with some dopamine agonists. medscape.comnih.gov However, there are also reports describing bromocriptine as being non-hallucinogenic despite this agonist activity, suggesting a complex functional response at this receptor. functionalps.com The available evidence primarily supports its role as an agonist, with no significant data indicating an inhibitory or antagonist function at the 5-HT2A receptor.

Table 2: Overview of Bromocriptine's Serotonergic Activity

| Receptor Subtype | Documented Activity |

|---|---|

| 5-HT1A | Agonist |

| 5-HT1B | Agonist |

| 5-HT1D | Agonist |

| 5-HT2A | Agonist |

| 5-HT2B | Partial Agonist |

| 5-HT2C | Agonist |

Data sourced from DrugBank Online

5-HT2B Receptor Partial Agonism/Antagonism

Bromocriptine mesylate exhibits a complex interaction with the 5-hydroxytryptamine (serotonin) 2B receptor (5-HT2B). Research has characterized it as a partial agonist at this receptor. drugbank.comwikipedia.org In a study evaluating various ergoline (B1233604) derivatives, bromocriptine was identified as a partial agonist at the 5-HT2B receptor with a pEC50 value of 6.86 in porcine pulmonary arteries. nih.gov This partial agonism is a point of clinical interest, as sustained agonism at the 5-HT2B receptor by other ergoline derivatives, such as pergolide and cabergoline, has been associated with restrictive cardiac valvulopathies. wikipedia.orgnih.gov

Conflicting reports also exist, with some research describing bromocriptine as a silent antagonist of the 5-HT2B receptor, which would suggest a lower risk of cardiac valvulopathy compared to full agonists. wikipedia.org However, subsequent findings have more frequently identified its partial agonist properties. wikipedia.org Despite the evidence of partial agonism, some studies have suggested that bromocriptine appears to carry a lower risk of valve regurgitation compared to other dopamine agonists like cabergoline and pergolide. wikipedia.org

| Compound | Interaction Type | Potency (pEC50) | Key Finding |

|---|---|---|---|

| Bromocriptine | Partial Agonist | 6.86 | Demonstrates partial agonist activity in porcine pulmonary arteries. nih.gov |

| Pergolide | Full Agonist | 8.42 | Acts as a potent full agonist. nih.gov |

| Cabergoline | Full Agonist | 8.72 | Acts as a potent full agonist. nih.gov |

| Lisuride | Antagonist | pKB 10.32 | Failed to produce relaxation and instead antagonized 5-HT-induced relaxation. nih.gov |

| Terguride | Antagonist | pKB 8.49 | Failed to produce relaxation and instead antagonized 5-HT-induced relaxation. nih.gov |

5-HT7 Receptor Inactivation

In addition to its agonist and antagonist activities, bromocriptine has been found to inactivate the 5-HT7 receptor. drugbank.com This inactivation suggests a different type of molecular interaction compared to competitive agonism or antagonism, contributing to its complex serotonergic pharmacology.

Adrenergic Receptor Modulation (α2A, α2B, α2C)

This compound modulates adrenergic signaling through its interaction with α2-adrenergic receptor subtypes. It has been shown to exhibit antagonist activity at the α2A, α2B, and α2C-adrenergic receptors. drugbank.com However, other research indicates a more complex, and sometimes agonistic, role. For instance, in chicken pineal gland studies, bromocriptine inhibited N-acetyl-transferase (NAT) activity, an effect that was blocked by the selective α2-adrenergic receptor antagonist yohimbine, suggesting that bromocriptine can stimulate these receptors. nih.gov Furthermore, bromocriptine was found to displace the specific binding of an α2-adrenergic receptor antagonist to chicken pineal gland membranes. nih.gov

In mammalian pancreatic β-cells, bromocriptine's inhibitory effect on glucose-stimulated insulin (B600854) secretion (GSIS) is mediated through concurrent actions on both dopamine D2 receptors and α2A-adrenergic receptors. nih.gov This dual action highlights the cross-talk between dopaminergic and adrenergic signaling pathways in the mechanism of bromocriptine. nih.gov

Novel Receptor-Independent and Cross-Targeting Mechanisms

Beyond its direct interactions with dopaminergic, serotonergic, and adrenergic receptors, this compound engages in novel mechanisms that are either independent of classical receptor binding or involve cross-targeting of different signaling systems.

Central Nervous System Sympathetic and Dopaminergic Tone Resetting

A key mechanism of bromocriptine involves the resetting of central nervous system (CNS) circadian rhythms of dopamine and serotonin. patsnap.com This action is thought to restore the natural circadian peak in CNS dopaminergic activity, which can be reduced in certain metabolic states. nih.gov By acting as a dopamine D2 receptor agonist, particularly with timed administration, bromocriptine can diminish sympathetic nervous system (SNS) tone. nih.govnih.gov This reduction in elevated sympathetic outflow is a crucial component of its therapeutic effects in metabolic diseases. nih.govnih.gov This "resetting" of CNS circadian dopaminergic and sympathetic activities can lead to improved metabolic control and a reduction in pro-inflammatory states associated with elevated sympathetic tone. nih.gov

Glutamate Transporter (GLT1) Reversal and Glutamate Release Inhibition

Bromocriptine has been shown to inhibit the release of the excitatory amino acid glutamate through a mechanism involving the glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2). nih.gov GLT1 is the predominant glutamate transporter in the forebrain. nih.gov Under conditions such as chemical anoxia or high potassium chloride (KCl) concentrations, which can trigger transporter reversal, bromocriptine dose-dependently inhibits the release of D-[3H]aspartate (a marker for glutamate). nih.gov

This inhibitory action is not affected by the dopamine D2 receptor antagonist sulpiride, indicating that the effect is independent of its dopaminergic activity. nih.gov Importantly, bromocriptine inhibits the reversed operation of GLT-1 without altering its forward transport (uptake) function. nih.gov In vivo studies have confirmed that bromocriptine can suppress the excessive elevation of glutamate levels during events like transient forebrain ischemia. nih.gov Other research has also noted that bromocriptine can act as a competitive inhibitor of glutamate uptake into synaptic vesicles, with an IC50 of 22 µM, suggesting it competes with glutamate for its binding site on the vesicular translocator. nih.gov

| Condition | Bromocriptine Effect | Mediating Factor | Dopamine D2 Receptor Involvement |

|---|---|---|---|

| Chemical Anoxia or High KCl | Inhibits D-[3H]aspartate release | Inhibition of GLT-1 Transporter Reversal | No nih.gov |

| Normal Uptake (Forward Transport) | No change in uptake | N/A | No nih.gov |

| Vesicular Uptake | Competitively inhibits glutamate uptake | Competition for glutamate binding site | Not mimicked by dopamine agents nih.gov |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cabergoline |

| Dopamine |

| Glutamate |

| Lisuride |

| Pergolide |

| Serotonin (5-hydroxytryptamine) |

| Sulpiride |

| Terguride |

| Yohimbine |

Modulation of Endocrine Systems Beyond Dopamine

This compound, a semisynthetic ergot alkaloid, demonstrates a complex and sometimes paradoxical effect on growth hormone (GH) secretion. drugbank.comnih.gov While it is primarily recognized as a dopamine D2 receptor agonist, its interaction with the somatotropic axis is a notable aspect of its endocrine profile. In the majority of patients with acromegaly, a condition characterized by excessive GH production, bromocriptine effectively lowers elevated blood levels of this hormone. drugbank.comrxlist.com This suppressive effect is a cornerstone of its therapeutic application in managing acromegaly, often used in conjunction with surgery or radiation. rxlist.com

The mechanism behind this reduction in GH is linked to the dopaminergic system's influence on the pituitary gland. In healthy individuals, catecholamines like dopamine typically increase GH concentrations. nih.gov However, in acromegalic patients, sympathetic stimulation paradoxically leads to a decrease in GH levels. nih.gov Bromocriptine leverages this altered physiological response by stimulating dopamine receptors, thereby inhibiting GH secretion from pituitary adenomas.

Conversely, there are documented cases where bromocriptine administration has led to a paradoxical increase in GH secretion in patients with acromegaly. nih.govnih.gov In one reported case, a 70-year-old man with a GH-producing pituitary adenoma experienced a significant rise in serum GH levels following the administration of bromocriptine, while prolactin levels decreased as expected. nih.gov This highlights the heterogeneity of pituitary adenomas and the unpredictable nature of their response to dopamine agonists. Histological analysis of the tumor in this case confirmed the presence of D2-dopamine receptors, suggesting that the paradoxical response was not due to a lack of target receptors. nih.gov

This variability underscores the importance of preliminary testing with a short-acting dopamine agonist like bromocriptine before initiating long-term therapy for GH-secreting pituitary tumors. nih.gov The reduction in GH concentrations in responsive patients with acromegaly can be observed within 1-2 hours of a single oral dose, with the effect persisting for at least 4-5 hours. drugbank.com

Table 1: Effects of this compound on Growth Hormone Secretion

| Condition | Typical Effect of Bromocriptine on GH Secretion | Documented Atypical Effect |

| Acromegaly | Decreased | Increased |

| Healthy Individuals | Increased | Not Applicable |

This compound exerts a potent and direct inhibitory effect on the synthesis and secretion of prolactin from the anterior pituitary gland. drugbank.comrxlist.comresearchgate.net This action is central to its therapeutic use in conditions associated with hyperprolactinemia, such as amenorrhea, galactorrhea, infertility, and prolactin-secreting pituitary adenomas (prolactinomas). rxlist.compatsnap.commayoclinic.org

The primary mechanism of action involves the stimulation of dopamine D2 receptors on pituitary lactotrophs, the cells responsible for prolactin production. drugbank.compatsnap.com Dopamine is the physiological prolactin-inhibiting factor, and by mimicking its action, bromocriptine effectively suppresses prolactin release. rxlist.compatsnap.com This inhibition of prolactin secretion occurs without significantly affecting the secretion of other pituitary hormones in most cases. rxlist.com

Research indicates that bromocriptine acts directly on the pituitary lactotrophs to reduce prolactin secretion. researchgate.net This effect is observed rapidly, with a decrease in serum prolactin levels detectable within two hours of oral administration and a maximal effect achieved after approximately eight hours. drugbank.com In vitro studies on human prolactin cell adenomas have shown that the inhibition of prolactin release occurs within two hours of exposure to bromocriptine. researchgate.net

Beyond inhibiting secretion, long-term treatment with bromocriptine can also lead to a reduction in the size of prolactinomas. rxlist.compatsnap.com This is thought to be due to the inhibition of gene transcription, which alters tumor cell morphology. researchgate.net Morphometric analysis of adenomatous prolactin cells in culture has demonstrated a significant reduction in cell size and cytoplasmic volume after 72 hours of treatment with bromocriptine. researchgate.net

It is important to note that while bromocriptine is highly effective, discontinuation of therapy often leads to a recurrence of hyperprolactinemia and potential re-expansion of the tumor. researchgate.net

Table 2: Summary of this compound's Effects on Prolactin

| Parameter | Effect of this compound | Onset of Action |

| Prolactin Secretion | Inhibition | Within 2 hours |

| Prolactin Synthesis | Reduction | Implied by long-term effects |

| Prolactinoma Size | Reduction | With long-term treatment |

Effects on Cellular Signaling Pathways

This compound has been shown to influence the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. AMPK is a critical cellular energy sensor that plays a central role in regulating metabolic processes. nih.govnih.govmdpi.comresearchgate.netmdpi.com It is a heterotrimeric protein complex composed of α, β, and γ subunits that, when activated by low cellular energy status (an increased AMP:ATP ratio), switches on catabolic pathways to produce ATP and switches off anabolic pathways that consume ATP. nih.govmdpi.comresearchgate.netmdpi.com

In the context of chemoresistant prostate cancer cells, bromocriptine treatment has been observed to affect the AMPK pathway. researchgate.net This modulation is part of a broader impact on several classical and non-classical dopamine receptor signal pathways. researchgate.net The activation of AMPK is known to regulate a multitude of downstream pathways, leading to increased oxidation of fatty acids and glucose, and inhibition of glycogen, fatty acid, and protein synthesis. researchgate.net

This compound has demonstrated the ability to modulate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In rat pituitary adenoma GH3 cells, bromocriptine has been shown to induce the activation of p38 MAP kinase, which occurs concurrently with the induction of apoptosis. nih.gov Treatment of these cells with bromocriptine led to a 3- to 5-fold increase in p38 MAP kinase activity and a simultaneous increase in the number of apoptotic cells. nih.gov

Interestingly, the use of specific p38 MAP kinase inhibitors completely abolished the bromocriptine-induced activation of this pathway and significantly reduced the number of apoptotic cells, suggesting a direct link between p38 MAPK activation and bromocriptine-induced apoptosis in this cell line. nih.gov

Further research in the context of dopamine agonist-resistant prolactinomas has shown that bromocriptine can reduce the expression of MAPK12 and MAPK13 in both resistant (GH3) and sensitive (MMQ) cells. nih.gov However, it only significantly reduced the expression of MAPK11 and MAPK14 in the sensitive MMQ cells, indicating that these specific isoforms may be involved in bromocriptine resistance. nih.gov

This compound has been identified as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. researchgate.netmdpi.com The antitumoral mechanism of bromocriptine includes the inhibition of the binding of DNA to NF-κB. researchgate.net

Specifically, bromocriptine exhibits a strong affinity for DNA-bound NF-κB, which in turn inhibits the expression of pro-inflammatory and proliferative molecules such as interleukins, tumor necrosis factor, interferons, cyclooxygenases, and growth factors. researchgate.net This interaction with the NF-κB pathway is a key aspect of its activity against certain types of tumor cells. researchgate.net In studies on chemoresistant prostate cancer cells, bromocriptine was found to affect the NF-κB pathway as one of several signaling cascades it modulates. researchgate.net

Enhancer of Zeste Homolog 2 (EZH2) Modulation

Bromocriptine has been shown to effectively inhibit the expression and phosphorylation of the Enhancer of Zeste Homolog 2 (EZH2). researchgate.netnih.gov EZH2 is a histone methyltransferase that, when overexpressed, is associated with the progression of various cancers. By reducing both the presence and activity of EZH2, bromocriptine can alter the epigenetic landscape of cancer cells, potentially leading to the reactivation of tumor suppressor genes. researchgate.netnih.gov

Survivin Expression Inhibition

A key finding in the study of bromocriptine's anticancer effects is its ability to significantly decrease the expression of survivin at the protein level. researchgate.netnih.gov Survivin, a member of the inhibitor of apoptosis (IAP) family, is crucial for both cell division and the inhibition of apoptosis, and its overexpression is a hallmark of most human cancers. nih.govbiorxiv.org The reduction of survivin by bromocriptine compromises the survival mechanisms of cancer cells, rendering them more susceptible to apoptosis. researchgate.net

p53-p21-Retinoblastoma Protein (RB) Target Gene Overlap

RNA sequencing analyses have revealed that bromocriptine's effects extend to a wide array of genes involved in cell cycle regulation, DNA repair, and cell death. researchgate.netnih.gov Notably, approximately one-third of the genes differentially expressed following bromocriptine treatment overlap with known target genes of the p53-p21-Retinoblastoma protein (RB) pathway. researchgate.netnih.gov This tumor suppressor pathway is fundamental in preventing uncontrolled cell proliferation by arresting the cell cycle. nih.govnih.govwikipedia.org The significant overlap suggests that bromocriptine's mechanism of action is partially mediated through the modulation of this critical cell cycle checkpoint.

Expression Modulation of p53, p21, p27, c-Myc, E2F-1

In chemoresponsive prostate cancer cells, bromocriptine treatment has been observed to upregulate the expression of the tumor suppressor proteins p53, p21, and p27. researchgate.net Concurrently, it suppresses the expression of the oncoprotein c-Myc and the transcription factor E2F-1, which are essential for cell cycle progression. researchgate.net The proteins p21 and p27 are cyclin-dependent kinase inhibitors that play a pivotal role in halting the cell cycle, often in response to signals from p53. nih.govnih.gov This dual action of elevating tumor suppressors while inhibiting growth promoters contributes to its cytostatic effects.

Table 1: Modulation of Key Cell Cycle and Apoptosis Regulatory Proteins by Bromocriptine

| Protein Target | Effect of Bromocriptine | Primary Function of Protein |

| EZH2 | Inhibition of expression and phosphorylation researchgate.netnih.gov | Histone methylation, transcriptional repression |

| Survivin | Decreased protein expression researchgate.netnih.gov | Inhibition of apoptosis, regulation of mitosis |

| p53 | Upregulation researchgate.net | Tumor suppressor, cell cycle arrest, apoptosis |

| p21 | Upregulation researchgate.net | Cyclin-dependent kinase inhibitor, cell cycle arrest |

| p27 | Upregulation researchgate.net | Cyclin-dependent kinase inhibitor, cell cycle arrest |

| c-Myc | Suppression of expression researchgate.net | Proto-oncogene, promotes cell proliferation |

| E2F-1 | Suppression of expression researchgate.net | Transcription factor, promotes G1/S transition |

Androgen Receptor Level Reduction via Hsp90-mediated Protein Degradation

The Androgen Receptor (AR) is a crucial driver in the development of prostate cancer. In certain preclinical models, bromocriptine treatment has been found to significantly reduce AR expression. researchgate.net The stability and function of the AR protein are dependent on its association with chaperone proteins, most notably Heat shock protein 90 (Hsp90). While direct evidence linking bromocriptine's effect to Hsp90 is still being elucidated, the reduction in levels of an Hsp90-dependent client protein like the AR is a significant finding. Disrupting the chaperone-client relationship often leads to the client protein's ubiquitination and subsequent degradation by the proteasome.

NAIP (Neuronal Apoptosis Inhibitory Protein) Upregulation

In the context of neuroprotection, drug screening systems have identified bromocriptine as a compound that transiently upregulates Neuronal Apoptosis Inhibitory Protein (NAIP). researchgate.net NAIP is a member of the inhibitor of apoptosis (IAP) protein family that can selectively suppress cell death induced by various signals, including oxidative stress. researchgate.net The ability of NAIP to inhibit effector caspases, such as caspase-3 and -7, provides a direct mechanism for its anti-apoptotic effects. By increasing the expression of this endogenous protective factor, bromocriptine may help shield neurons from insults that would otherwise trigger apoptosis. researchgate.net

Anti-Aβ Effects and Combinatorial Enhancement

Research into treatments for Alzheimer's disease has identified bromocriptine as a potential therapeutic agent due to its effects on amyloid-beta (Aβ) metabolism. Studies have shown that bromocriptine can reduce the levels of the toxic Aβ42 peptide. Furthermore, its neuroprotective effects are believed to be mediated through the DRD2/β-arrestin 2/PP2A/JNK signaling axis, which helps to ameliorate Aβ-induced neuroinflammation and memory deficits in mouse models. Interestingly, the therapeutic potential of bromocriptine may be amplified in combination with other agents. In vitro screening has shown that the effect of certain compounds on Aβ phagocytosis can be enhanced when paired with drugs like bromocriptine, suggesting a synergistic or combinatorial enhancement of its anti-Aβ effects.

Anti-oxidant Properties

This compound exhibits significant anti-oxidant properties through multiple mechanisms, acting as both a direct free radical scavenger and a modulator of endogenous anti-oxidant systems. nih.gov Studies have demonstrated its capacity to scavenge superoxide radicals produced by the hypoxanthine-xanthine oxidase system and to neutralize the highly reactive hydroxyl radical. nih.gov Furthermore, bromocriptine effectively attenuates the stable free radical diphenyl-p-picrylhydrazyl signal and inhibits the autooxidation of rat brain homogenates in a dose-dependent manner. nih.gov

Beyond direct scavenging, bromocriptine modulates key cellular anti-oxidant pathways. It has been shown to upregulate the expression and activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the reduction of quinones and protects against oxidative damage. nih.gov This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Bromocriptine increases the expression and nuclear translocation of Nrf2, a transcription factor that regulates a wide array of antioxidant enzymes via the antioxidant response element (ARE). nih.govfrontiersin.org This Nrf2-mediated cytoprotective effect is dependent on the PI3K/Akt signaling pathway and occurs independently of dopamine receptor activation. nih.gov

In clinical contexts, a quick-release formulation of bromocriptine (Bromocriptine-QR) has been observed to alleviate the elevated oxidative stress environment common in cardiometabolic diseases. nih.gov Treatment with Bromocriptine-QR led to a reduction in plasma biomarkers of oxidative stress, such as nitrotyrosine and thiobarbituric acid reactive substances (TBARS). nih.gov Concurrently, it reduced the mRNA expression of master regulators of the oxidative stress response, including NRF2, Oxidative stress responsive 1 (OXR1), and NQO1, in peripheral blood mononuclear cells, indicating a normalization of the cellular redox state. nih.gov The compound's antioxidant capabilities are also confirmed by its ability to alter Nrf2 and Poly (ADP-ribose) polymerase 1 (PARP-1). nih.govfrontiersin.orgresearchgate.net

| Marker/Regulator | Effect | Mechanism | Source |

|---|---|---|---|

| Superoxide Radicals | Scavenged | Direct free radical scavenging | nih.gov |

| Hydroxyl Radicals | Scavenged | Direct free radical scavenging | nih.gov |

| Nitrotyrosine (Plasma) | Reduced | Alleviation of systemic oxidative stress | nih.gov |

| TBARS (Plasma) | Reduced | Alleviation of systemic oxidative stress | nih.gov |

| NQO1 | Upregulated | Nrf2-mediated gene expression | nih.gov |

| Nrf2 | Activated/Altered | Increased expression and nuclear translocation via PI3K/Akt pathway | nih.govnih.govfrontiersin.org |

| PARP-1 | Altered | Modulation of cellular stress response | nih.govfrontiersin.org |

Anti-inflammatory and Anti-apoptotic Signaling Pathways

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research shows that it curtails the pro-inflammatory IL-6/JAK2/p-STAT3/SOCS3 signaling cascade. frontiersin.orgnih.gov In studies on type 2 diabetes subjects, Bromocriptine-QR therapy was found to reduce the mRNA expression of pro-inflammatory pathway initiators such as Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). nih.gov

The inhibitory action extends to downstream signaling proteins within the Toll-like receptor pathway, including Glycogen synthase kinase 3 beta (GSK3β), Nuclear factor kappa B (NFkB), Thioredoxin-interacting protein (TXNIP), and the NLR family pyrin domain containing 3 (NLRP3) inflammasome. nih.gov Furthermore, bromocriptine treatment reduces the expression of pro-inflammatory initiation receptors like C-C chemokine receptor type 2 (CCR2) and the glucocorticoid receptor (GCR). nih.gov This molecular modulation translates to a reduction in systemic inflammatory markers, including plasma levels of Interleukin-18 (IL-18), Monocyte chemoattractant protein-1 (MCP-1), Interleukin-1 beta (IL-1β), and C-reactive protein (CRP). nih.gov

In addition to its anti-inflammatory properties, bromocriptine also engages in anti-apoptotic signaling. Studies in pituitary cell lines reveal that apoptosis induced by bromocriptine is initiated through the activation of the JNK signaling pathway. nih.gov This activation of JNK precedes the engagement of caspase-9, ultimately converging on the activation of the terminal effector, caspase-3. nih.gov Interestingly, dopamine and bromocriptine can mediate independent yet synergistic apoptotic pathways, both culminating in the activation of caspase-3. nih.gov Other research has highlighted bromocriptine's ability to prevent cell death triggered by endoplasmic reticulum (ER) dysregulation, suggesting a role in mitigating chronic ER stress which can otherwise lead to apoptosis. plos.org

| Target Molecule/Pathway | Effect of Bromocriptine | Source |

|---|---|---|

| IL-6/JAK2/p-STAT3/SOCS3 Pathway | Curtailed | frontiersin.orgnih.gov |

| TLR2 and TLR4 mRNA | Reduced | nih.gov |

| NFkB and NLRP3 mRNA | Reduced | nih.gov |

| CCR2 and GCR mRNA | Reduced | nih.gov |

| Plasma IL-18, MCP-1, IL-1β, CRP | Reduced | nih.gov |

Interplay with Leptin-IL-6/JAK2/p-STAT3/SOCS3, p-IR/p-AKT/GLUT4, PPAR-γ/Adiponectin, Nrf2/PARP-1, and GLP-1 Pathways

This compound's therapeutic effects, particularly in the context of metabolic diseases, stem from its complex interplay with a network of interconnected signaling pathways. nih.govfrontiersin.org

Leptin-IL-6/JAK2/p-STAT3/SOCS3 Pathway : Bromocriptine curtails this inflammatory signaling pathway, which is often overactive in metabolic disorders. frontiersin.orgnih.gov It has been shown to reduce elevated serum leptin and muscular Interleukin-6 (IL-6) levels. nih.govresearchgate.net This reduction in upstream cytokines leads to the downregulation of Janus kinase 2 (JAK2) and its downstream effector, phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3). nih.gov Consequently, the expression of the compensatory molecule, Suppressor of Cytokine Signaling 3 (SOCS3), is also decreased. frontiersin.orgnih.gov

p-IR/p-AKT/GLUT4 Pathway : The attenuation of the IL-6 inflammatory pathway, combined with the enhancement of PPAR-γ/adiponectin signaling, results in the activation of the insulin signaling pathway. nih.govfrontiersin.orgnih.govresearchgate.net Bromocriptine treatment leads to increased phosphorylation of the insulin receptor (p-IR) and protein kinase B (p-AKT), which promotes the translocation of Glucose transporter type 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake in skeletal muscle. frontiersin.orgnih.gov

Nrf2/PARP-1 Pathway : The antioxidant capabilities of bromocriptine are demonstrated through its modulation of the Nrf2 and Poly (ADP-ribose) polymerase 1 (PARP-1) pathways. nih.govfrontiersin.orgnih.gov By activating Nrf2, bromocriptine boosts the cellular antioxidant defense system. nih.gov It also alters PARP-1, a nuclear enzyme involved in DNA repair and cell death. nih.govresearchgate.net Hyperactivation of PARP-1 can deplete cellular energy and lead to cell death, a process implicated in various diseases; modulation of this pathway by bromocriptine contributes to its cytoprotective effects. nih.govnih.gov

GLP-1 Pathway : Bromocriptine has been shown to successfully correct levels of Glucagon-like peptide-1 (GLP-1). nih.govfrontiersin.orgnih.govresearchgate.net GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety. nih.gov The central nervous system integrates hormonal signals like GLP-1 to regulate fuel availability and metabolism; bromocriptine's influence on this pathway is a component of its metabolic benefits. nih.gov

| Pathway | Effect of Bromocriptine | Downstream Consequence | Source |

|---|---|---|---|

| Leptin-IL-6/JAK2/p-STAT3/SOCS3 | Inhibition/Curtailment | Reduced inflammation | frontiersin.orgnih.gov |

| p-IR/p-AKT/GLUT4 | Activation | Enhanced insulin signaling and glucose uptake | frontiersin.orgnih.gov |

| PPAR-γ/Adiponectin | Enhancement | Improved insulin sensitivity and lipid homeostasis | nih.govresearchgate.net |

| Nrf2/PARP-1 | Modulation/Alteration | Increased antioxidant defense and cytoprotection | nih.govfrontiersin.org |

| GLP-1 | Correction/Increase | Improved glycemic control | nih.govfrontiersin.org |

Chemical Synthesis and Derivation

Classification as a Semi-Synthetic Ergot Alkaloid Derivative

Bromocriptine (B1667881) is classified as a semi-synthetic ergot alkaloid derivative. wikipedia.orgnih.govnih.govdrugbank.com This classification signifies that the core structure of the molecule is derived from ergot alkaloids, which are naturally produced by fungi of the Claviceps genus. However, the final compound does not occur in nature and is created through chemical modification in a laboratory setting. wikipedia.orgwaters.com It is specifically a derivative of the ergoline (B1233604) family, characterized by a complex heterocyclic structure. wikipedia.org The mesylate salt form, bromocriptine mesylate, is prepared by reacting bromocriptine with methanesulfonic acid. google.comnih.gov

Derivation from Natural Ergocryptine

The direct natural precursor for the synthesis of bromocriptine is α-ergocryptine, an ergot alkaloid. wikipedia.orgnih.gov Bromocriptine, chemically known as 2-bromo-alpha-ergocryptine, is produced by introducing a bromine atom onto the ergocryptine molecule. nih.govwaters.com This targeted modification of the natural starting material is the key step that confers the specific pharmacological properties of bromocriptine.

Bromination Procedures

The conversion of ergocryptine to bromocriptine is achieved through a bromination reaction. wikipedia.org The most commonly cited method for this synthesis involves the use of N-bromosuccinimide (NBS) as the brominating agent. wikipedia.orgwaters.com The reaction is typically carried out in an inert solvent, such as dioxane. chemicalbook.com

The process generally involves dissolving ergocryptine in the solvent and then adding N-bromosuccinimide, often at an elevated temperature to facilitate the reaction. chemicalbook.com Alternative brominating agents that have been described for this synthesis include N-bromophthalimide and N-bromocaprolactam. google.comgoogle.com The selection of a mild brominating agent is crucial to ensure the specific addition of bromine at the desired position on the ergoline ring system without disrupting the molecule's complex structure. google.com

| Parameter | Description | Source |

|---|---|---|

| Starting Material | α-Ergocryptine | wikipedia.orgnih.gov |

| Primary Reagent | N-bromosuccinimide (NBS) | wikipedia.orgwaters.com |

| Alternative Reagents | N-bromophthalimide, N-bromocaprolactam | google.comgoogle.com |

| Reaction Type | Bromination | wikipedia.org |

| Typical Solvent | Dioxane | chemicalbook.com |

Structural Features: Cyclol Framework and Tripeptide Crosslinking

The structure of bromocriptine is intricate, belonging to a class of compounds known as ergopeptides. wikipedia.orgwaters.com Its key structural features include a rigid tetracyclic ergoline ring system, which is characteristic of ergot alkaloids. Attached to this core is a tripeptide moiety. waters.comnih.gov

A defining characteristic of its structure is the formation of a cyclol. This feature arises when two of the peptide groups within the tripeptide side chain are crosslinked. wikipedia.org This cross-linking results in an unusual >N-C(OH)< juncture, creating an additional ring system and contributing significantly to the molecule's three-dimensional conformation. wikipedia.orgwaters.com This complex, crosslinked tripeptide structure is fundamental to the molecule's interaction with biological targets.

| Structural Component | Description | Source |

|---|---|---|

| Core Framework | Tetracyclic Ergoline Ring System | waters.com |

| Side Chain | Tripeptide Moiety | wikipedia.orgwaters.com |

| Key Feature | Cyclol Formation | wikipedia.orgwaters.com |

| Cross-linking | >N-C(OH)< juncture between two peptide groups | wikipedia.orgwaters.com |

Chemical Degradation and Stability Studies of Bromocriptine Mesylate

Hydrolytic Degradation Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for Bromocriptine (B1667881) Mesylate. The rate and extent of this degradation are highly dependent on the pH of the solution. su.ac.th Studies have shown that the molecule undergoes degradation in neutral, acidic, and alkaline conditions, with the most pronounced instability observed in alkaline environments. researchgate.netsu.ac.th

Bromocriptine Mesylate demonstrates a marked susceptibility to alkaline hydrolysis. su.ac.th In a solution of 0.1 N sodium hydroxide (NaOH) at room temperature, approximately 20% of the drug degrades within just 5 minutes. su.ac.th The degradation is significantly accelerated by an increase in temperature. When the same concentration of NaOH is heated to 80°C, the amount of intact this compound decreases to just 9% after 5 minutes, indicating a rapid and extensive breakdown. su.ac.th This pronounced instability in alkaline solutions highlights the critical need to control pH in liquid formulations of the drug. researchgate.netsu.ac.th

Under acidic conditions, this compound also undergoes degradation, although its characteristics differ from those of alkaline hydrolysis. In a 0.1 N hydrochloric acid (HCl) solution at 80°C for 5 minutes, the drug shows about 20% degradation, which is a degree of breakdown similar to that observed under neutral conditions (water at 80°C for 5 minutes). su.ac.th However, acidic hydrolysis leads to the formation of at least four distinct degradation products, whereas neutral hydrolysis under the same conditions primarily yields a single main degradant. su.ac.th

A key transformation process during the degradation of this compound is the epimerization at the C-8 position of its lysergic acid moiety. nih.gov This process leads to the formation of its epimer, Bromocriptinine (also known as 2-bromo-α-ergocriptinine or isobromocriptine). su.ac.thnih.govfda.gov This compound is recognized as the main degradation product of this compound under various stress conditions, including hydrolysis. su.ac.thfda.govfda.gov The conversion to the C-8 epimer represents a significant pathway in the hydrolytic breakdown of the molecule. nih.govfda.gov

Table 1: Summary of Hydrolytic Degradation of this compound

| Condition | Temperature | Duration | Degradation (%) | Degradation Products |

|---|---|---|---|---|

| 0.1 N NaOH | Room Temp | 5 min | ~20% | One major peak |

| 0.1 N NaOH | 80°C | 5 min | ~91% | Multiple peaks, 10x increase in major peak |

| 0.1 N HCl | 80°C | 5 min | ~20% | Four distinct peaks |

| Water (Neutral) | 80°C | 5 min | ~20% | One major peak |

Photolytic Degradation Mechanisms

This compound is known to be very sensitive to light, and exposure can lead to significant photochemical degradation. fda.govnihs.go.jp This instability necessitates protection from light during storage and handling. nihs.go.jp The degradation is observed upon exposure to both natural sunlight and artificial light sources like UVA light. su.ac.th

The photolytic degradation of this compound is particularly evident when the drug is in solution. When an aqueous solution of the compound is exposed to direct sunlight, it degrades rapidly, with only 28% of the drug remaining after 8 hours. su.ac.th Shorter exposure to sunlight (30 minutes) and UVA light (96 hours) resulted in recoveries of 84% and 85%, respectively. su.ac.th The powdered form of the drug is comparatively more stable, but still susceptible to photodegradation. After 16 hours of exposure to sunlight, the recovery of powdered this compound was 80%, while exposure to UVA light for 120 hours resulted in a 98% recovery, indicating that direct sunlight is more detrimental. su.ac.th This photochemical degradation is also responsible for a visible color change in tablets containing the compound. ingentaconnect.comnih.gov

Table 2: Photolytic Degradation of this compound

| Form | Light Source | Duration | Recovery (%) |

|---|---|---|---|

| Solution | Sunlight | 30 min | 84% |

| Solution | Sunlight | 8 hours | 28% |

| Solution | UVA Light | 96 hours | 85% |

| Powder | Sunlight | 16 hours | 80% |

| Powder | UVA Light | 120 hours | 98% |

The primary product identified following the photolytic degradation of this compound is 2-bromo-alpha-ergocriptinine. su.ac.th This compound, the C-8 epimer also known as Bromocriptinine, emerges as the major photolytic degradation peak in stability studies. su.ac.thfda.gov In addition to this main degradant, several minor degradation peaks are also formed upon exposure to light. su.ac.th

Oxidative Degradation Characteristics

This compound demonstrates susceptibility to oxidative degradation, a characteristic of many nonhydrogenated ergot alkaloids. su.ac.th Studies have shown that the compound degrades when subjected to oxidative stress, particularly with agents like hydrogen peroxide (H₂O₂). su.ac.th The degradation process is influenced by both the concentration of the oxidizing agent and the temperature.

Research involving the treatment of this compound solutions with 0.3-3.0% hydrogen peroxide revealed moderate degradation. su.ac.thsu.ac.th The reaction is accelerated at higher temperatures, such as 80°C. su.ac.th Analysis using High-Performance Liquid Chromatography (HPLC) has identified several degradation products resulting from oxidative stress. In one study, when degraded with 3% H₂O₂ at 80°C for 5 minutes, degradants were observed at retention times of 1.99, 2.25, 2.85, and 13.74 minutes. su.ac.th

The structural changes associated with oxidation can include the hydroxylation at the C8 or C9 position of the proline moiety, which results in more polar degradation products. su.ac.th Another identified transformation is the conversion of bromocriptine to 2-bromo-α-ergocriptinine. su.ac.th These studies are crucial for identifying potential impurities that can arise during the manufacturing and storage of this compound.

Table 1: Summary of Oxidative Degradation Studies

| Stressor | Concentration | Temperature | Duration | Observed Degradants (Retention Time) |

| Hydrogen Peroxide (H₂O₂) | 0.3-3.0% (v/v) | Room Temperature & 80°C | 1-10 minutes | Not specified in detail |

| Hydrogen Peroxide (H₂O₂) | 3% | 80°C | 5 minutes | 1.99 min, 2.25 min, 2.85 min, 13.74 min |

Thermal Degradation Behavior

The thermal stability of this compound differs significantly between its solid and solution states. As a solid powder, the drug is relatively stable under dry heat conditions. Studies have shown no noteworthy degradation when the powdered drug was exposed to a temperature of 80°C for 120 hours. su.ac.th

In contrast, when in solution, this compound exhibits mild degradation upon heating. su.ac.th Heating an aqueous solution of the compound at 80°C for 120 hours resulted in the formation of a degradation product with a retention time of 13.74 minutes in HPLC analysis. su.ac.th This indicates that while the solid form is thermally robust under certain conditions, the stability is compromised in solution, highlighting the importance of storage conditions for liquid formulations. General information also confirms that the compound is unstable when exposed to heat. google.comingentaconnect.com

Table 2: Thermal Degradation Study Findings

| Physical State | Temperature | Duration | Outcome |

| Solid (Powder) | 80°C | 120 hours | No noteworthy degradation |

| Solution | 80°C | 120 hours | Mild degradation observed |

Water-Facilitated Degradation Phenomena

This compound is particularly susceptible to degradation facilitated by water, including hydrolysis across a range of pH values. google.com The rate and extent of degradation are highly dependent on the pH of the solution.

Forced degradation studies have demonstrated that the drug degrades significantly under alkaline hydrolysis conditions. su.ac.thresearchgate.net In neutral hydrolysis conditions, the degradation is moderate, while it is considered mild under acidic hydrolysis. su.ac.th This susceptibility to water-based degradation, especially in acidic environments, can limit the biological utility of bromocriptine and underscores the need for carefully controlled formulation and storage environments to maintain its integrity. google.com

Table 3: Summary of Hydrolytic Degradation

| Condition | pH Level | Extent of Degradation |

| Acidic Hydrolysis | Acidic | Mild |

| Neutral Hydrolysis | Neutral | Moderate |

| Alkaline Hydrolysis | Alkaline | Severe |

Forced Degradation Study Methodologies (ICH Guidelines)

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). ijcrt.orgrjptonline.org These studies are designed to identify the likely degradation products that could form under various environmental factors, which in turn helps in developing and validating stability-indicating analytical methods. su.ac.thijcrt.org

The ICH guidelines, specifically Q1A, Q1B, and Q2B, provide a framework for conducting these studies. ijcrt.org For this compound, forced degradation studies have been performed under a variety of ICH-prescribed stress conditions, including hydrolysis (across acidic, basic, and neutral pH), oxidation, photolysis, and thermal stress. su.ac.thresearchgate.net

The objective of these studies is to induce degradation to an appropriate extent, typically 5-20%, to ensure that the analytical methods can effectively separate the intact drug from its degradation products. rjptonline.org The data generated from these stress tests are fundamental for establishing the degradation pathways of the drug substance, understanding its intrinsic stability, and ensuring the quality, safety, and efficacy of the final pharmaceutical product. su.ac.thrjptonline.org

Advanced Analytical Methodologies for Bromocriptine Mesylate Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of Bromocriptine (B1667881) Mesylate, offering high-resolution separation and sensitive detection. These methods are crucial for quality control, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantification and purity assessment of Bromocriptine Mesylate. Its versatility allows for various configurations to suit specific analytical needs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A variety of C8 and C18 columns have been successfully employed for the separation of this compound from its related substances and degradation products. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comtandfonline.com The choice of organic solvent, buffer composition, and pH are critical parameters that are optimized to achieve the desired separation. For instance, one method utilized a mobile phase composed of methanol and 20 mM sodium acetate (B1210297) at a pH of 5 (70:30, v/v). su.ac.th Another established method used a mobile phase of 0.05 M ammonium (B1175870) acetate and acetonitrile (40% v/v) at a pH of 5.6. tandfonline.com

Table 1: Exemplary RP-HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Newcrom R1 | Nucleodur C8 (250x4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Methanol and 0.1 M Formic Acid pH 2.16 (65:35 v/v) researchgate.net | Methanol and 20 mM Sodium Acetate, pH 5 (70:30, v/v) researchgate.netsu.ac.th |

| Flow Rate | Not Specified | 1.0 mL/min researchgate.net | 1.5 mL/min researchgate.netsu.ac.th |

| Detection | Not Specified | UV at 250 nm researchgate.net | PDA at 300 nm researchgate.netsu.ac.th |

This table is for illustrative purposes and actual parameters may vary based on the specific application.

Ultraviolet (UV) detection is a widely used and robust detection method for the analysis of this compound by HPLC. researchgate.net this compound exhibits significant UV absorbance, allowing for its sensitive quantification. The selection of the detection wavelength is crucial for achieving optimal sensitivity and selectivity. The UV spectrum of this compound shows a maximum absorbance at approximately 308 nm. researchgate.net

Different studies have employed various UV wavelengths for detection, including 240 nm, 250 nm, and 300 nm. researchgate.netresearchgate.nettandfonline.com The choice of wavelength can be influenced by the mobile phase composition and the presence of potential interferences. For instance, a method for the simultaneous quantification of bromocriptine and other compounds in rat plasma utilized triple-wavelength diode-array detection at 240 nm for bromocriptine. nih.gov Another method for its determination in tablets used a detection wavelength of 250 nm. researchgate.net

For applications requiring higher sensitivity, HPLC with fluorescence detection can be employed. This compound possesses native fluorescence, which can be exploited for its determination at low concentrations. researchgate.net The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

One study reported the use of fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 405 nm. researchgate.net Another method enhanced the native fluorescence of bromocriptine by approximately 15-fold using a micellar system, with an excitation at 238 nm and detection of the enhanced fluorescence intensity at 418 nm. researchgate.net This enhancement in fluorescence intensity allows for a lower limit of detection and quantification. researchgate.net

Stability-indicating HPLC methods are essential for assessing the chemical stability of this compound in bulk drug and pharmaceutical formulations. These methods are designed to separate the intact drug from its potential degradation products that may form under various stress conditions. researchgate.netsu.ac.th

The development of such a method involves subjecting this compound to forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines. researchgate.netsu.ac.th These stress conditions typically include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal degradation. researchgate.netsu.ac.th Research has shown that this compound is particularly susceptible to degradation in alkaline conditions and upon exposure to sunlight. researchgate.netsu.ac.th

The validation of a stability-indicating HPLC method is performed to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netsu.ac.th The specificity of the method is demonstrated by the ability to resolve the bromocriptine peak from all degradation products and any excipients present in the formulation. researchgate.netsu.ac.th

Table 2: Validation Parameters for a Stability-Indicating HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak purity index > 0.999, Resolution > 2 |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant change in results with minor variations in method parameters |

This table provides general acceptance criteria which may vary based on regulatory guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective analytical technique used for the quantitative determination of this compound, particularly in biological matrices such as plasma and tissue. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In LC-MS-MS analysis, after chromatographic separation, the analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for the detection of very low concentrations of the drug. nih.gov

A sensitive LC-MS-MS assay has been developed for the quantification of bromocriptine in human plasma with a lower limit of quantification of 2 pg/ml. nih.gov Another study established a method for determining bromocriptine in small prolactinoma tissue samples, achieving a limit of detection of 25 fg/mg. nih.gov These highly sensitive methods are invaluable for pharmacokinetic studies and for understanding the intratumoral distribution of the drug. nih.govresearchgate.net

Table 3: LC-MS-MS Method Parameters for Bromocriptine Analysis in Human Plasma

| Parameter | Details |

| Sample Extraction | Solid-phase extraction nih.gov |

| Chromatographic Column | Symmetry C18 (2.1 mm x 100 mm, 3.5 µm) nih.gov |

| Mobile Phase | Acetonitrile-water-formic acid (25:75:0.1) nih.gov |

| Flow Rate | 250 µL/min nih.gov |

| Linearity Range | 2-500 pg/mL nih.gov |

| Lower Limit of Quantification | 2 pg/mL nih.gov |

This table summarizes parameters from a specific published method and may be adapted for different applications.

Gas Chromatography

Gas chromatography (GC) has been established as a suitable method for the determination of bromocriptine in human plasma. nih.gov This technique offers satisfactory accuracy, specificity, and analytical capacity for quantifying the compound in biological fluids. Research comparing different analytical methods has shown that GC can effectively measure bromocriptine concentrations down to 0.5 µg/l. nih.gov Furthermore, comparative studies have demonstrated that results obtained through gas chromatography are identical to those from liquid chromatography, validating its reliability for clinical and research applications. nih.gov

Spectroscopic and Spectrometric Techniques

A highly sensitive, precise, and affordable spectrofluorimetric method has been developed for the quantitative determination of this compound. nih.govafricaresearchconnects.com This technique is notable as it represents the first reported fluorometric protocol for the compound's analysis. rsc.orgrsc.org The method is based on measuring the native fluorescence of bromocriptine, which is inherently weak. nih.gov To overcome this, a sodium dodecyl sulphate (SDS) micellar system is employed to significantly enhance the fluorescence intensity by approximately 15-fold. africaresearchconnects.comrsc.org

The procedure involves excitation at a wavelength of 238 nm and measurement of the enhanced fluorescence emission at 418 nm. nih.gov This method has been successfully applied to quantify bromocriptine in both its pure form and in pharmaceutical dosage forms without interference from common excipients. rsc.org

| Parameter | Value |

| Excitation Wavelength (λex) | 238 nm |

| Emission Wavelength (λem) | 418 nm |

| Linearity Range | 50–600 ng/mL |

| Limit of Detection (LOD) | 14.57 ng/mL |

| Limit of Quantitation (LOQ) | 44.16 ng/mL |

This table summarizes the key performance characteristics of the enhanced spectrofluorimetric method for this compound analysis. nih.govrsc.org

Ultraviolet (UV) spectrophotometry offers a simple and economical approach for the estimation of this compound. researchgate.net A straightforward method determined the maximum absorbance (λmax) of this compound in methanol to be 305 nm, with linearity observed in the concentration range of 50-200 µg/ml. researchgate.net

To enhance the accuracy and reduce variability from instrumental or experimental conditions, a multivariate calibration (MVC) technique has been developed. ijbpas.com This approach utilizes a linear regression equation by assessing the relationship between concentration and absorbance at five different wavelengths (283, 293, 303, 313, and 323 nm). ijbpas.com The MVC method was validated according to ICH guidelines and demonstrated high accuracy and precision. ijbpas.com

| Parameter | Value |

| Wavelengths Used | 283, 293, 303, 313, 323 nm |

| Linearity Range | 7-13 µg/mL |

| Limit of Detection (LOD) | 0.9822 µg/mL |

| Limit of Quantitation (LOQ) | 2.9764 µg/mL |

This table presents the validation parameters for the multivariate calibration UV spectrophotometric method for this compound. ijbpas.com

Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used for elemental analysis. xos.comshimadzu.com In the context of pharmaceutical sciences, EDXRF is employed to identify and quantify elemental impurities in drug products and raw materials, which is crucial for ensuring safety and quality. redalyc.org The technique works by exciting all elements in a sample simultaneously and using an energy dispersive detector to collect and separate the characteristic radiation emitted from each element. xos.com While detailed studies are limited, X-ray fluorescence spectroscopy has been cited as a method used for the determination of bromocriptine in pharmaceutical formulations. researchgate.net The primary advantage of EDXRF is its simplicity, speed, and ability to perform analysis without complex sample preparation. xos.com

Mass fragmentography, often used in conjunction with gas chromatography (GC-MS), is another powerful technique for the determination of bromocriptine in human plasma. nih.gov This method provides a high degree of specificity and sensitivity, allowing for the detection of bromocriptine concentrations as low as 1.0 µg/l. nih.gov Comparative analyses have shown a strong agreement between the results obtained from mass fragmentography and those from gas chromatography, confirming its reliability for pharmacokinetic studies. nih.gov

Electrochemical Methods (e.g., Differential Pulse Polarography)

Electrochemical methods, particularly modern pulse techniques, provide a sensitive platform for the determination of pharmaceuticals. researchgate.net The electrochemical behavior of this compound has been investigated using Differential Pulse Voltammetry (DPV), a technique closely related to differential pulse polarography, at a glassy carbon electrode. researchgate.netresearchgate.net

The analysis is based on the electrochemical oxidation of bromocriptine, which produces a well-defined, diffusion-controlled voltammetric peak. researchgate.net The study, conducted in Britton-Robinson buffer solutions over a pH range of 2.0–11.0, found that the peak at pH 5 was most suitable for analytical purposes. nih.gov The relationship between the peak current and the concentration of bromocriptine was found to be linear over a wide range, allowing for precise quantification. researchgate.netnih.gov This DPV method has been successfully applied to the assay of commercial tablets. nih.gov

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Electrode | Glassy Carbon |

| Linearity Range | 0.04 to 5.00 µg/mL |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Relative Standard Deviation (RSD) | 1.44% (at 0.1 µg/mL) |

This table details the performance metrics of the DPV method for the analysis of Bromocriptine. researchgate.netnih.gov

Radioimmunoassay (Historical and Comparative Methods)

Radioimmunoassay (RIA) represents a historically significant technique for the quantification of bromocriptine in biological matrices, particularly human plasma. Due to the low circulating concentrations of the drug and its extensive metabolism, assays for bromocriptine require high sensitivity and specificity. nih.gov Historically, RIA methods offered a substantial advantage in sensitivity over other available techniques.

Early radioimmunoassays for bromocriptine often utilized tritium-based radiolabels. While effective, these methods presented challenges related to the handling and disposal of tritium, a low-energy beta emitter, and often involved more complex procedures. nih.gov A notable advancement in the RIA for bromocriptine was the development of an assay using an iodine-125 (B85253) (¹²⁵I) radiolabel. This method involved the radioiodination of a dihydroergocriptine derivative, which was then used in a competitive binding assay with an antiserum raised against the intact bromocriptine molecule. nih.gov

This iodine-labeled RIA demonstrated several advantages over its tritium-based predecessors. It was found to be more convenient and could reliably measure plasma bromocriptine concentrations as low as 0.05 nmol/L. nih.gov The specificity of the assay was high, a critical feature given the extensive biotransformation of bromocriptine in the body. The between-assay coefficients of variation were reported to be less than 10%, indicating good reproducibility. nih.gov

The fundamental principle of RIA, first developed to quantify insulin (B600854), involves a competitive binding reaction. rsdjournal.orgrsdjournal.org An unknown amount of unlabeled compound (bromocriptine in the sample) competes with a fixed amount of radiolabeled compound for a limited number of binding sites on a specific antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled compound in the sample can be determined from a standard curve. This technique was pivotal in early pharmacokinetic studies of bromocriptine and in understanding its disposition in various physiological and pathological states. nih.govrsdjournal.org While largely supplanted by chromatographic methods like HPLC and LC-MS/MS for routine analysis due to the drawbacks of using radioactive materials, RIA remains an important comparative method in the history of bromocriptine analysis. rsdjournal.orgresearchgate.net

Analytical Method Validation Parameters

The validation of analytical methods is crucial to ensure their suitability for the intended purpose. For this compound, various methods, primarily High-Performance Liquid Chromatography (HPLC), have been rigorously validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netchemrevlett.comnih.gov The key validation parameters ensure the reliability, accuracy, and precision of the analytical data.